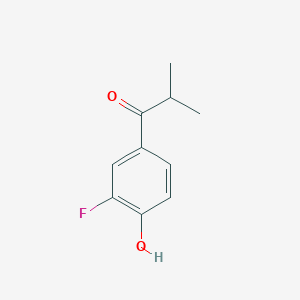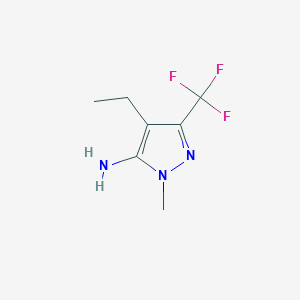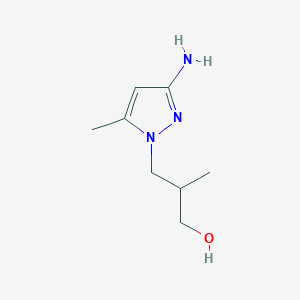![molecular formula C10H11N3O2 B15274142 6-[(Pent-1-yn-3-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B15274142.png)
6-[(Pent-1-yn-3-yl)amino]pyridazine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(Pent-1-yn-3-yl)amino]pyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with an amino group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Pent-1-yn-3-yl)amino]pyridazine-3-carboxylic acid typically involves the reaction of pyridazine derivatives with appropriate alkynyl amines. One common method involves the nucleophilic substitution of a halogenated pyridazine with pent-1-yn-3-ylamine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(Pent-1-yn-3-yl)amino]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) and a polar aprotic solvent like DMF.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as alcohols or aldehydes.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-[(Pent-1-yn-3-yl)amino]pyridazine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 6-[(Pent-1-yn-3-yl)amino]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and other substituted pyridazines share structural similarities.
Indole Derivatives: Indole-based compounds also exhibit similar bioactive properties and are used in medicinal chemistry.
Uniqueness
6-[(Pent-1-yn-3-yl)amino]pyridazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H11N3O2 |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
6-(pent-1-yn-3-ylamino)pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-3-7(4-2)11-9-6-5-8(10(14)15)12-13-9/h1,5-7H,4H2,2H3,(H,11,13)(H,14,15) |
InChI-Schlüssel |
GXGFYKQDTWLMEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C#C)NC1=NN=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-3-bromo-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B15274060.png)

![(Cyclopropylmethyl)[1-(pyridin-2-YL)ethyl]amine](/img/structure/B15274084.png)







![[(4-Bromothiophen-2-yl)methyl][(5-bromothiophen-2-yl)methyl]amine](/img/structure/B15274138.png)
![1-[(5-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15274150.png)


